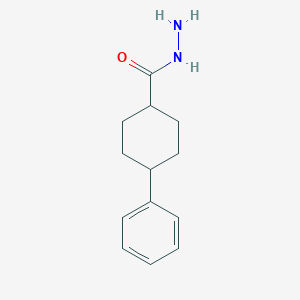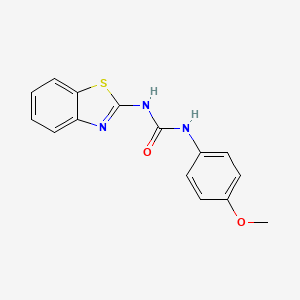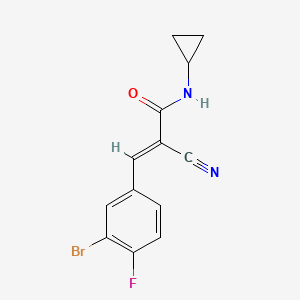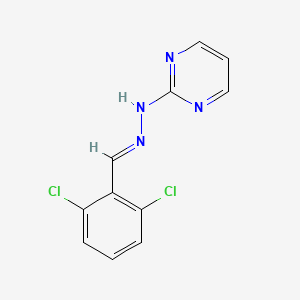
N-(2-methoxyphenyl)-N'-8-quinolinylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxyphenyl)-N'-8-quinolinylurea, also known as HMQ1611, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies and has the potential to be a valuable addition to the arsenal of cancer therapies.
作用机制
The mechanism of action of N-(2-methoxyphenyl)-N'-8-quinolinylurea is not fully understood, but it is thought to target multiple signaling pathways that are involved in cancer cell growth and survival. One of the key targets of N-(2-methoxyphenyl)-N'-8-quinolinylurea is the protein kinase CK2, which is overexpressed in many types of cancer and is involved in promoting cancer cell growth and survival.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-N'-8-quinolinylurea has been shown to have a range of biochemical and physiological effects in cancer cells. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, as well as inhibit cell proliferation and migration. In addition, N-(2-methoxyphenyl)-N'-8-quinolinylurea has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for the growth and spread of cancer cells.
实验室实验的优点和局限性
One of the advantages of N-(2-methoxyphenyl)-N'-8-quinolinylurea is that it has shown efficacy in a wide range of cancer cell lines, suggesting that it may have broad applicability in cancer treatment. However, one limitation of N-(2-methoxyphenyl)-N'-8-quinolinylurea is that it has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.
未来方向
There are several future directions for research on N-(2-methoxyphenyl)-N'-8-quinolinylurea. One area of focus is to further elucidate its mechanism of action and identify additional targets that it may be able to inhibit. Another area of focus is to test N-(2-methoxyphenyl)-N'-8-quinolinylurea in preclinical models of cancer to better understand its efficacy and safety. Finally, there is a need for clinical trials to determine whether N-(2-methoxyphenyl)-N'-8-quinolinylurea is a safe and effective treatment for cancer in humans.
合成方法
The synthesis of N-(2-methoxyphenyl)-N'-8-quinolinylurea involves a multi-step process that begins with the reaction of 2-methoxyaniline with 8-hydroxyquinoline to form an intermediate product. This intermediate is then reacted with phosgene to form the final product, N-(2-methoxyphenyl)-N'-8-quinolinylurea. The synthesis of this compound has been optimized in recent years to improve yield and purity.
科学研究应用
N-(2-methoxyphenyl)-N'-8-quinolinylurea has been extensively studied in preclinical models for its potential use in cancer treatment. It has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, lung, and pancreatic cancer cells. In addition, N-(2-methoxyphenyl)-N'-8-quinolinylurea has been shown to be effective in inhibiting the growth of cancer stem cells, which are thought to be responsible for cancer recurrence and resistance to therapy.
属性
IUPAC Name |
1-(2-methoxyphenyl)-3-quinolin-8-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-22-15-10-3-2-8-13(15)19-17(21)20-14-9-4-6-12-7-5-11-18-16(12)14/h2-11H,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGWNWQBOYUUGCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6382068 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-(2,6-dichlorophenyl)acryloyl]morpholine](/img/structure/B5732181.png)
![3-[(4-methoxybenzyl)thio]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-amine](/img/structure/B5732189.png)



![N'-[(4-ethoxyphenyl)sulfonyl]-N-2-pyridinylbenzenecarboximidamide](/img/structure/B5732220.png)
![{4-[(5-tert-butyl-2-furoyl)amino]phenyl}acetic acid](/img/structure/B5732222.png)
![3-(2-chloro-6-fluorophenyl)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5732227.png)

![1-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}indoline](/img/structure/B5732236.png)



